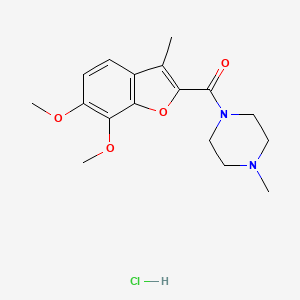
1-Phenazinecarboxylic acid, 9-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-phenoxyphenazine-1-carboxylic Acid is a derivative of phenazine, a nitrogen-containing heterocyclic compound Phenazine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 9-phenoxyphenazine-1-carboxylic Acid, typically involves several key methods:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or other aldehydes.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: This involves the cyclization of diphenylamines.
Oxidative Cyclization: This method uses 1,2-diaminobenzene or diphenylamines under oxidative conditions.
Pd-catalyzed N-arylation: This method involves the palladium-catalyzed arylation of nitrogen atoms.
Industrial Production Methods
Industrial production of phenazine derivatives often involves microbial synthesis due to its efficiency and sustainability. For example, Pseudomonas species are known to produce phenazine-1-carboxylic acid through fermentation processes. Genetic engineering techniques can enhance the yield and efficiency of these microbial production methods .
Analyse Chemischer Reaktionen
Types of Reactions
9-phenoxyphenazine-1-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenazine-1,6-dicarboxylic acid, while reduction can yield phenazine-1-carboxamide .
Wissenschaftliche Forschungsanwendungen
9-phenoxyphenazine-1-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Medicine: It has potential antitumor and antioxidant activities, making it a candidate for drug development.
Industry: It is used in the development of dyes and pigments due to its stable chemical structure
Wirkmechanismus
The mechanism of action of 9-phenoxyphenazine-1-carboxylic Acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Antitumor Activity: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting topoisomerases, which are enzymes involved in DNA replication
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenazine-1-carboxylic Acid: Known for its antimicrobial and antitumor activities.
Phenazine-1-carboxamide: Exhibits similar biological activities but with different solubility properties.
2-hydroxyphenazine: Known for its antifungal properties
Uniqueness
9-phenoxyphenazine-1-carboxylic Acid is unique due to the presence of the phenoxy group, which enhances its solubility and potentially its biological activity compared to other phenazine derivatives .
Eigenschaften
CAS-Nummer |
103942-79-6 |
|---|---|
Molekularformel |
C19H12N2O3 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
9-phenoxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C19H12N2O3/c22-19(23)13-8-4-9-14-17(13)21-18-15(20-14)10-5-11-16(18)24-12-6-2-1-3-7-12/h1-11H,(H,22,23) |
InChI-Schlüssel |
JRYGZNQVGDPOER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=NC4=CC=CC(=C4N=C32)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)
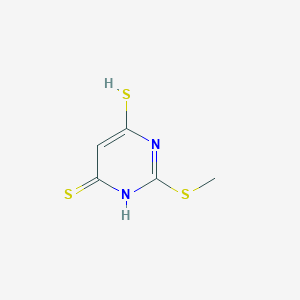
![3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12908094.png)
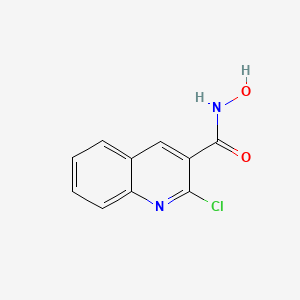
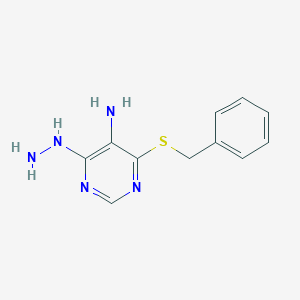
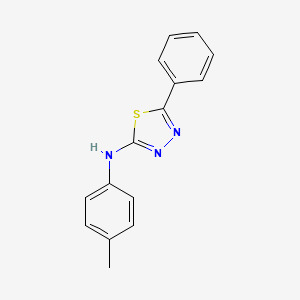
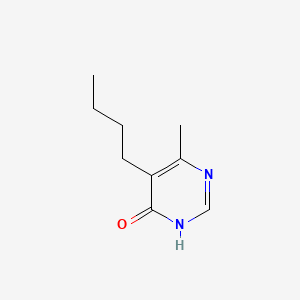
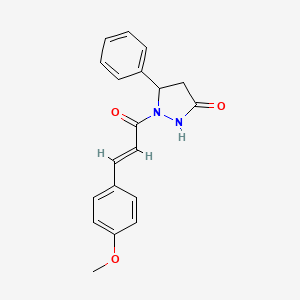
![Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-](/img/structure/B12908116.png)
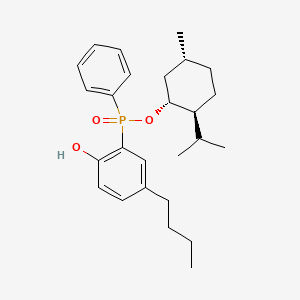

![6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12908145.png)
